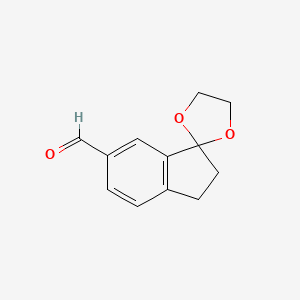

6-Formyl-indan-1-one 1,2-ethanediol ketal

Description

Properties

IUPAC Name |

spiro[1,2-dihydroindene-3,2'-1,3-dioxolane]-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-8-9-1-2-10-3-4-12(11(10)7-9)14-5-6-15-12/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSSZQKGBNZZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3=C1C=CC(=C3)C=O)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Formyl-indan-1-one 1,2-ethanediol ketal is a chemical compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of approximately 204.224 g/mol. This compound features a ketal functional group, which is formed from the reaction of an aldehyde with a diol. Its unique structure positions it as a versatile scaffold in organic synthesis and potential biological applications.

The synthesis of this compound can be achieved through various methods, including condensation reactions involving levulinic acid and diols such as 1,2-ethanediol. The compound appears as a brown solid and is characterized by its dual functionality, possessing both aldehyde and ketone groups, which may influence its reactivity and biological interactions.

Antioxidant Activity

Compounds structurally related to this compound have been reported to exhibit antioxidant properties. For instance, benzylideneacetone, a structural analog, has shown significant antioxidant activity in various assays . Such properties could suggest that this compound might also possess similar capabilities.

Anti-inflammatory Effects

Research indicates that indanone derivatives often display anti-inflammatory activity. A study evaluating similar compounds found that certain derivatives significantly reduced inflammation in animal models . Given the structural similarities, it is plausible that this compound may also exhibit anti-inflammatory properties.

Neuroprotective Potential

Some indanone derivatives have been noted for their neuroprotective effects. For example, compounds like 3-hydroxyindanone have demonstrated potential in protecting neuronal cells from oxidative stress . This suggests that further investigation into the neuroprotective effects of this compound could yield promising results.

Case Studies and Research Findings

Recent literature highlights various studies that explore the biological implications of indanone derivatives:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₂O₃

- Molecular Weight : Approximately 204.224 g/mol

- Appearance : Brown solid

The compound features a ketal functional group formed from the reaction of an aldehyde with a diol, which contributes to its reactivity in organic synthesis.

Applications in Organic Synthesis

6-Formyl-indan-1-one 1,2-ethanediol ketal serves as a versatile building block in organic synthesis. Its applications include:

-

Intermediate in Synthesis :

- Used to synthesize more complex organic compounds.

- Acts as an intermediate in various reactions, facilitating the formation of new chemical entities.

-

Condensation Reactions :

- Employed in the condensation reactions of levulinic acid with diols such as 1,2-ethanediol and 1,3-propanediol.

- Reactions are catalyzed by Amberlyst-15 or p-toluenesulfonic acid under Dean-Stark conditions, producing ketals and ketal-esters .

-

Separation Processes :

- Utilized in the study of vapor-liquid equilibrium (VLE) data for separating mixtures of diols.

- Effective in determining VLE data at specific pressures using modified equilibrium stills .

Case Study 1: Synthesis and Reactivity

A study demonstrated that this compound could be synthesized through various methods that affect yield and purity. The compound's reactivity was explored through oxidation and reduction reactions, leading to derivatives such as carboxylic acids and alcohols .

Case Study 2: Separation Techniques

Research on the vapor-liquid equilibrium involving this compound showed its utility in separating diol mixtures effectively. The VLE data correlated well with Wilson, NRTL, and UNIQUAC models, indicating its reliability in industrial applications .

Comparison with Similar Compounds

6-Bromo-indan-1-one 1,2-ethanediol ketal

A direct structural analog, 6-Bromo-indan-1-one 1,2-ethanediol ketal (CAS: 866848-94-4), replaces the formyl group with a bromine atom. This substitution significantly alters electronic properties:

Cyclohexanone 1,2-ethanediol ketal

Cyclohexanone ketal, a simpler analog, lacks the fused aromatic ring and substituents. Key differences include:

- Stability: The aromatic indanone core in 6-formyl-indan-1-one ketal confers greater thermal and oxidative stability compared to alicyclic ketals.

- Catalytic Efficiency: Cyclohexanone ketal synthesis achieves up to 84% yield using Zr-SBA-15 catalysts, whereas indanone-based ketals may require optimized conditions due to steric hindrance from the fused ring .

Ketal vs. Acetal Formation

Ketals (from ketones) generally exhibit lower synthetic yields than acetals (from aldehydes). For example:

Catalyst Dependence

- Zr-SBA-15: Enhances ketal yields (e.g., 84% for cyclohexanone ketal) by providing Lewis acid sites for carbonyl activation .

- Conventional Acids: Lower efficiency for sterically hindered substrates like indanone derivatives.

Physicochemical Properties

Hydrogen Bonding and Solubility

1,2-Ethanediol derivatives exhibit strong hydrogen bonding, as shown by enthalpy of vaporization (ΔH°vap)

| Compound | ΔH°vap (kJ·mol⁻¹) | Hydrogen Bonding Contribution | |

|---|---|---|---|

| 1,2-Ethanediol | 57.3 | -12.7 (from group additivity) | |

| 1,2-Ethanediol monoacetate | 49.8 | Reduced due to ester groups |

The formyl group in 6-formyl-indan-1-one ketal likely increases polarity, improving solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to bromo or alkyl-substituted analogs.

Preparation Methods

General Synthetic Strategy

The preparation of 6-Formyl-indan-1-one 1,2-ethanediol ketal typically involves two main synthetic stages:

- Stage 1: Synthesis of 6-formyl-indan-1-one (the parent ketone-aldehyde compound)

- Stage 2: Ketalization of the ketone group with 1,2-ethanediol under acidic catalysis to form the ketal

This approach ensures selective protection of the ketone while retaining the formyl (aldehyde) group intact.

Preparation of 6-Formyl-indan-1-one

Several methods exist for the synthesis of 1-indanone derivatives, including 6-formyl-indan-1-one. The most relevant methods for preparing the parent ketone include:

Intramolecular Friedel–Crafts Acylation:

Starting from substituted benzoic acids or their acid chlorides, intramolecular cyclization using Lewis acids such as AlCl₃ or NbCl₅ leads to 1-indanones in moderate to high yields (60–90%). For example, benzoic acids can be converted to acid chlorides with thionyl chloride, which then cyclize intramolecularly to give 1-indanones.Transition Metal-Catalyzed Carbonylative Cyclization:

Using transition metal catalysts (nickel, palladium) under carbon monoxide atmosphere, methyl or ethyl esters of aromatic acids undergo carbonylative cyclization to form 1-indanones in 88–92% yields.Stetter–Aldol–Aldol Reaction Sequence:

N-heterocyclic carbene catalysis can convert phthalaldehydes and substituted chalcones into spiro-1,3-indanodiones and related indanone derivatives with high stereoselectivity.Heck-Reduction-Cyclization-Alkylation (HRCA):

Diazonium salts react with methyl vinyl ketone under palladium catalysis, followed by hydrogenation and base-mediated cyclization to yield 2-substituted 1-indanones.

The choice of synthetic route depends on substrate availability, desired substitution pattern, and scale.

Ketalization of 6-Formyl-indan-1-one with 1,2-Ethanediol

Once 6-formyl-indan-1-one is prepared, the ketone group is protected as a ketal by reaction with 1,2-ethanediol. The ketalization process involves:

Catalyst: Typically a catalytic amount of an acid such as p-toluenesulfonic acid (p-TsOH) is used to catalyze the ketal formation.

Solvent: Non-polar solvents like benzene or toluene are commonly employed, often under reflux conditions to facilitate water removal and drive the equilibrium toward ketal formation.

Temperature: Heating under reflux (e.g., benzene reflux) promotes ketalization.

Reaction Time: Typically several hours until completion.

Workup: Removal of water formed during the reaction is critical, often achieved by azeotropic distillation or use of molecular sieves.

A representative procedure reported involves:

- Mixing 6-formyl-indan-1-one with 1,2-ethanediol and catalytic p-TsOH in benzene.

- Heating under reflux with a Dean-Stark apparatus to continuously remove water.

- After completion, neutralization of acid catalyst and purification by standard methods (e.g., column chromatography).

This method affords the this compound in good yield and purity.

Alternative Ketalization Methods and Catalysts

Recent literature highlights alternative catalytic systems for ketalization with advantages in efficiency and mildness:

| Catalyst/Condition | Substrate Scope | Yield (%) | Notes |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Aromatic ketones and aldehydes | High | Classical method, requires reflux |

| Trifluoromethanesulfonic acid (TfOH) | Broad ketones and diols | High | Very strong acid, efficient at low load |

| Solid acid catalysts (e.g., Nafion-H) | Acid-sensitive substrates | Moderate to High | Heterogeneous, reusable catalyst |

| Mild Lewis acids (e.g., Sc(OTf)3) | Sensitive substrates | Up to 94% | Mild conditions, high yields |

A study demonstrated that ketalization of aromatic ketones with 1,2-diols proceeds smoothly with catalytic acid loadings as low as 0.1 mol%, yielding ketals in excellent conversions. Electron-withdrawing substituents on the aromatic ring tend to accelerate the ketalization, while electron-donating groups may require longer reaction times.

Summary Table of Preparation Steps for this compound

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | Synthesis of 6-formyl-indan-1-one | Intramolecular Friedel–Crafts acylation with AlCl₃ or NbCl₅ | 60–90 | From benzoic acid derivatives |

| 2 | Ketalization | 1,2-Ethanediol, p-TsOH, benzene, reflux, Dean-Stark | 70–90 | Removal of water critical, protects ketone |

Research Findings and Considerations

Selectivity: The ketalization selectively protects the ketone group without affecting the aldehyde, which is crucial for subsequent synthetic transformations.

Reaction Efficiency: Using catalytic amounts of acid and azeotropic removal of water drives the equilibrium toward ketal formation, ensuring high yields.

Substrate Sensitivity: The mildness of the ketalization conditions preserves other sensitive functional groups, enabling multi-step synthesis.

Scalability: The described methods are scalable and have been employed in medicinal chemistry for the synthesis of intermediates in drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-formyl-indan-1-one 1,2-ethanediol ketal, and how are reaction conditions optimized?

- Methodology : The ketal is typically synthesized via acid-catalyzed protection of the carbonyl group in 6-formyl-indan-1-one using 1,2-ethanediol. Reaction conditions (e.g., temperature, solvent, catalyst concentration) are optimized through kinetic studies and monitoring by thin-layer chromatography (TLC) or NMR. For example, in analogous ketal syntheses, stoichiometric ratios of diol to carbonyl (1.2:1) and catalytic H₂SO₄ (0.1–1 mol%) in toluene under reflux yield >90% conversion .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

- Methodology :

- IR spectroscopy : Identifies the disappearance of the carbonyl stretch (~1700 cm⁻¹) post-ketalization and confirms C-O-C stretches (~1100 cm⁻¹) .

- ¹H/¹³C NMR : Detects the characteristic ketal proton signals (δ 3.8–4.2 ppm for ethylene glycol -OCH₂CH₂O-) and absence of the aldehyde proton (δ ~9.8 ppm) .

- Mass spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How does the ketal’s solubility in polar vs. nonpolar solvents influence its applications in heterogeneous catalysis?

- Methodology : Solubility is determined experimentally via cloud-point titration or vapor-liquid equilibrium (VLE) studies. For instance, 1,2-ethanediol derivatives exhibit high polarity, favoring miscibility in water and alcohols but limited solubility in hydrocarbons. This property is critical for designing solvent systems in catalytic reactions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of ketal formation in polyfunctional substrates?

- Methodology : Density functional theory (DFT) calculations and isotopic labeling (e.g., ¹⁸O tracing) reveal that steric hindrance and electronic effects dictate regioselectivity. For example, bulky substituents adjacent to the carbonyl group slow ketalization kinetics, while electron-withdrawing groups enhance electrophilicity at the carbonyl carbon .

Q. How do conformational dynamics of the 1,2-ethanediol moiety impact the ketal’s stability under thermal or acidic conditions?

- Methodology : Variable-temperature NMR and molecular dynamics simulations show that gauche conformers of the ethylene glycol chain stabilize the ketal via intramolecular hydrogen bonding. Thermal gravimetric analysis (TGA) quantifies decomposition temperatures, which correlate with conformational rigidity .

Q. Can this ketal serve as a chiral auxiliary or ligand in asymmetric catalysis?

- Methodology : Coordination studies with transition metals (e.g., Co(II), Cu(II)) demonstrate that the ketal’s oxygen atoms act as Lewis basic sites. Circular dichroism (CD) and X-ray crystallography confirm enantioselective binding modes. For example, Co(II) complexes with 1,2-ethanediol ligands show distinct magnetic susceptibility profiles .

Q. What role does the ketal play in sustainable synthesis, such as CO₂ fixation or non-isocyanate polyurethane (NIPU) production?

- Methodology : The ketal’s protected carbonyl group enables chemoselective reactions in CO₂ insertion pathways. For instance, ketals derived from 1,2-ethanediol react with supercritical CO₂ to form cyclic carbonates, a precursor for NIPUs. Reaction efficiency is monitored via in-situ FTIR and gas chromatography (GC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.